N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 276.8 g/mol. This compound is categorized as a piperidine derivative, which is significant in medicinal chemistry due to its diverse biological activities. Its synthesis and characterization are of interest for potential applications in pharmaceutical research, particularly in the development of new therapeutic agents.
This compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed information on its structure, properties, and potential applications. It falls under the classification of organic compounds, specifically as an amide due to the presence of the carboxamide functional group.
The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride typically involves several steps:
The synthesis often employs methods such as ketone-amine condensation followed by chiral resolution to ensure high purity and yield. For instance, a method described in patent literature highlights a straightforward approach involving fewer steps and higher yields compared to traditional methods .
The molecular structure of N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride can be represented using various structural notations:
InChI=1S/C13H24N2O2.ClH/c1-15(10-11-4-8-17-9-5-11)13(16)12-2-6-14-7-3-12;/h11-12,14H,2-10H2,1H3;1H
This notation provides insight into the connectivity and stereochemistry of the molecule.
The compound's canonical SMILES representation is CN(CC1CCOCC1)C(=O)C2CCNCC2.Cl, which illustrates its structural features including the piperidine ring and tetrahydropyran mo
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1